molecular formula C8H11BrN2 B2885611 5-Bromo-4-methyl-2-propan-2-ylpyrimidine CAS No. 1495147-32-4

5-Bromo-4-methyl-2-propan-2-ylpyrimidine

Cat. No.: B2885611
CAS No.: 1495147-32-4
M. Wt: 215.094
InChI Key: CEPGZPIBBBFQBB-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-propan-2-ylpyrimidine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-propan-2-ylpyrimidine typically involves the bromination of 4-methyl-2-propan-2-ylpyrimidine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-propan-2-ylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-4-methyl-2-propan-2-ylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The compound’s structure allows it to participate in various pathways, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-isopropyl-4-methylpyrimidine
  • 4-Methyl-2-propan-2-ylpyrimidine
  • 5-Bromo-4-methylpyrimidine

Uniqueness

5-Bromo-4-methyl-2-propan-2-ylpyrimidine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-bromo-4-methyl-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5(2)8-10-4-7(9)6(3)11-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGZPIBBBFQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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